N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)acetamide
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Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)acetamide, also known as HMA, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields of research, including cancer treatment, neuroprotection, and antimicrobial activity. In
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)acetamide has been studied for its potential use in various fields of scientific research. One area of research where this compound has shown promise is in cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential use in neuroprotection, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, this compound has demonstrated antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
Target of Action
It’s known that quinoline, a core structure in this compound, is a privileged scaffold in drug development . Quinoline and its derivatives have been found to exhibit a broad range of biological activities .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . These reactions could potentially alter the function of the target molecules, leading to therapeutic effects.
Biochemical Pathways
Quinoline derivatives have been associated with a variety of pharmacological activities, including antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, and hypoglycemic activities . Each of these activities likely involves distinct biochemical pathways.
Result of Action
Given the broad range of biological activities associated with quinoline derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)acetamide in lab experiments is its potential for use in cancer treatment and neuroprotection. This compound has also demonstrated antimicrobial activity, which may be useful in studying bacterial and fungal infections. However, a limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments involving this compound.
Future Directions
There are several future directions for research involving N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)acetamide. One area of research is the potential use of this compound in combination with other cancer treatments to enhance their efficacy. Another area of research is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in neuroprotection and antimicrobial activity.
Synthesis Methods
N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxy-N-(2-methoxyphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form 2-methoxyphenylacetyl chloride. This intermediate is then reacted with 2-hydroxy-3-formylquinoline to form the final product, this compound. The synthesis method for this compound has been optimized to increase the yield and purity of the compound.
properties
IUPAC Name |
2-methoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-13-19(23)22(17-9-5-6-10-18(17)26-2)12-15-11-14-7-3-4-8-16(14)21-20(15)24/h3-11H,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCULNVCECSDXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.